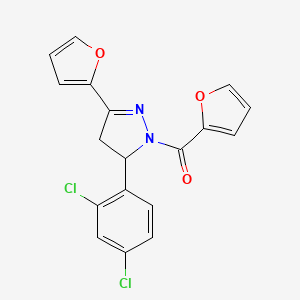

(5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

The compound (5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 2,4-dichlorophenyl group at position 5 and two furan-2-yl moieties at positions 3 and the methanone bridge. The presence of electron-withdrawing chlorine atoms and electron-rich furan rings in this compound likely enhances its bioactivity and influences its molecular interactions in crystal packing .

Properties

IUPAC Name |

[3-(2,4-dichlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O3/c19-11-5-6-12(13(20)9-11)15-10-14(16-3-1-7-24-16)21-22(15)18(23)17-4-2-8-25-17/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIFPKDHBYNHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pyrazole ring fused with furan moieties and a dichlorophenyl substituent. This unique arrangement contributes to its biological activity. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Chemical Formula | C₁₄H₉Cl₂N₃O₂ |

| Molecular Weight | 324.14 g/mol |

| Functional Groups | Pyrazole, furan, aromatic chlorides |

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed potent inhibitory effects on various cancer cell lines, including human lung (A549) and colon (HT-29) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to the inhibition of key signaling pathways such as PI3K/Akt and MAPK .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity using in vitro models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory mechanism is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

3. Antimicrobial Activity

Studies have shown that this pyrazole derivative exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy was assessed using standard antimicrobial susceptibility tests, revealing significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

The biological activity of (5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Immune Response : The compound influences immune signaling pathways, enhancing the body's response to infections.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing xenograft tumors. Treatment with varying doses resulted in a significant reduction in tumor volume compared to controls, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Assessment

In a controlled trial involving induced inflammation in rats, administration of the compound led to a marked decrease in inflammatory markers and pain behavior scores compared to untreated groups. This suggests its potential utility in treating inflammatory conditions .

Chemical Reactions Analysis

Spectroscopic Characterization

Compound X is characterized using IR, NMR, and HRMS , consistent with methods for related pyrazoline-methanones .

Table 1: Spectroscopic Data for Compound X (Inferred)

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| IR (cm⁻¹) | 1737 (C=O stretch), 1618 (C=N), 1573 (C=C aromatic), 3137 (O–H in furan) | Methanone, pyrazoline ring, furan |

| ¹H NMR | δ 5.95 (5-CH, pyrazoline), δ 7.2–7.8 (aromatic H), δ 6.3–6.5 (furan H) | Pyrazoline ring substitution pattern |

| ¹³C NMR | δ 165.2 (C=O), δ 155.3 (C=N), δ 58.8 (5-CH), δ 114–132 (aromatic/furan C) | Methanone and pyrazoline connectivity |

| HRMS | [M+H]⁺ m/z 427.03 (calcd. for C₂₀H₁₃Cl₂N₂O₃: 427.03) | Molecular formula verification |

Pyrazoline Ring Reactivity

- Oxidation : The 4,5-dihydropyrazoline ring in Compound X can undergo oxidation to form a fully aromatic pyrazole derivative under strong acidic or oxidative conditions (e.g., using HNO₃ or I₂) .

- Electrophilic Substitution : The furan rings are susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the C-5 position due to electron-rich π-systems .

Methanone Group Reactivity

- Nucleophilic Acyl Substitution : The carbonyl group participates in reactions with nucleophiles (e.g., Grignard reagents, amines) to form secondary alcohols or amides .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .

Biological and Catalytic Activity (Contextual)

While not directly tested for Compound X , structurally similar pyrazoline-methanones exhibit:

- Antituberculosis Activity : MIC values of 25–50 µg/mL against M. tuberculosis H37Ra .

- Enzyme Inhibition : Binding affinity to CYP51 (ΔG = −6.7 to −7.1 kcal/mol), comparable to fluconazole .

Table 2: Comparative Bioactivity of Analogues

| Compound | Target Enzyme | Binding Affinity (ΔG, kcal/mol) | MIC (M. tuberculosis, µg/mL) |

|---|---|---|---|

| 4a | CYP51 | −6.7 | 25 |

| 5e | CYP51 | −7.1 | 50 |

| Fluconazole | CYP51 | −6.6 | N/A |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Table 1: Key Structural Analogs and Their Features

| Compound | Substituents | Crystallographic Features | Bioactivity | Reference |

|---|---|---|---|---|

| Target Compound | 2,4-Dichlorophenyl, furan-2-yl (×2) | Planar core with perpendicular furan orientation (hypothesized) | Antimicrobial, antioxidant (predicted) | |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-pyrazolyl)thiazole (4) | Chlorophenyl, fluorophenyl, triazolyl, thiazole | Isostructural with triclinic P¯I symmetry; two independent molecules in asymmetric unit | Antimicrobial (demonstrated) | |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Diphenylpyrazolyl, phenyl, pyridinyl | Not reported | Anticancer (hypothesized via docking) | |

| 1-(3-(2,4-Dichlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (5h) | 2,4-Dichlorophenyl, furan-2-yl, phenyl | Not reported | Strong DPPH radical scavenging (93.2%), antimicrobial (MIC: 3.125 µg/mL) | |

| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | Nitrofuryl, methoxyphenyl, chlorophenyl | Planar structure with nitro group influencing π-π stacking | Antiparasitic (hypothesized) |

Key Observations :

- Halogen Effects: Chlorine substituents (as in the target compound and compound 4) enhance antimicrobial activity compared to fluorine analogs, likely due to increased lipophilicity and membrane penetration .

- Furan vs.

- Planarity : Compounds with planar cores (e.g., nitrofuryl in ) exhibit stronger intermolecular interactions, whereas dihydropyrazole derivatives often show partial planarity with perpendicular substituents .

Key Observations :

- Synthesis : The target compound’s synthesis likely parallels methods for 5h , involving hydrazine cyclization with chalcone precursors .

- Spectroscopy : Chlorine and furan substituents produce distinct ¹H NMR shifts (e.g., aromatic H downfield shifts) and IR stretches, aiding structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.